molecular formula C27H33N3O2S B226803 5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

Cat. No. B226803
M. Wt: 463.6 g/mol
InChI Key: RFXQTOKGDFXQII-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.

Mechanism of Action

The mechanism of action of 5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes or proteins that are involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one have been studied in various animal models. It has been found to have low toxicity and does not cause significant adverse effects in animals. It has been shown to reduce inflammation and inhibit cancer cell growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments include its low toxicity, high purity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and the need for optimization of its synthesis method.

Future Directions

There are many potential future directions for research on 5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various scientific research fields. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential use in clinical settings.

Synthesis Methods

The synthesis of 5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-(heptyloxy)benzaldehyde with 2-(4-phenyl-1-piperazinyl)thioacetamide in the presence of a base. The resulting product is then oxidized to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to have potential therapeutic applications in various scientific research fields. It has been studied as a potential anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

Product Name

5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

Molecular Formula

C27H33N3O2S

Molecular Weight

463.6 g/mol

IUPAC Name

(5E)-5-[(4-heptoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C27H33N3O2S/c1-2-3-4-5-9-20-32-24-14-12-22(13-15-24)21-25-26(31)28-27(33-25)30-18-16-29(17-19-30)23-10-7-6-8-11-23/h6-8,10-15,21H,2-5,9,16-20H2,1H3/b25-21+

InChI Key

RFXQTOKGDFXQII-NJNXFGOHSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

SMILES

CCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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